cRIPGBM

Glioblastoma Cancer Stem Cells Apoptosis

cRIPGBM is the active, cell‑selective species that drives RIPGBM's therapeutic window. In GBM CSCs, it switches RIPK2 from prosurvival RIPK2/TAK1 to proapoptotic RIPK2/caspase‑1, achieving 3‑15× selectivity over non‑cancer cells (EC50 63‑290 nM). ATP‑competitive RIPK2 inhibitors do not recapitulate this scaffolding modulation. Procure for assays requiring direct, rapid apoptosis or dissection of RIPK2's non‑kinase functions.

Molecular Formula C26H20FN2O2+
Molecular Weight 411.4 g/mol
Cat. No. B12430703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecRIPGBM
Molecular FormulaC26H20FN2O2+
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=C(N1CC3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4C2=O)CC5=CC=CC=C5
InChIInChI=1S/C26H20FN2O2/c1-17-28(15-18-7-3-2-4-8-18)23-24(29(17)16-19-11-13-20(27)14-12-19)26(31)22-10-6-5-9-21(22)25(23)30/h2-14H,15-16H2,1H3/q+1
InChIKeyJICXOYDJADTPML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cRIPGBM: A Cell Type-Selective, RIPK2-Targeting Proapoptotic Agent for Glioblastoma Stem Cell Research


cRIPGBM is a proapoptotic derivative of the small molecule RIPGBM, characterized by an intramolecular cyclization that occurs selectively within glioblastoma multiforme (GBM) cancer stem cells (CSCs) [1]. It functions by binding to receptor-interacting protein kinase 2 (RIPK2) and acting as a molecular switch, reducing the formation of the prosurvival RIPK2/TAK1 complex while increasing the proapoptotic RIPK2/caspase 1 complex [1]. cRIPGBM demonstrates cell type-selective induction of apoptosis in GBM CSCs, with EC50 values of 63–290 nM across multiple patient-derived GBM CSC cultures (GBM-1, GBM-5, GBM-39), and exhibits significantly reduced potency in non-cancerous neural progenitor cells, astrocytes, and lung fibroblasts (EC50 = 190–960 nM) . The compound is available as a chloride salt (CAS 2361988-77-2) for research use and has demonstrated oral bioavailability and in vivo antitumor activity in orthotopic intracranial GBM CSC xenograft mouse models [1].

Why cRIPGBM Cannot Be Substituted by Other RIPK2 Inhibitors or GBM Apoptosis Inducers


cRIPGBM's differentiation lies in its unique cell type-selective activation mechanism, which arises from redox-dependent cyclization of the prodrug RIPGBM preferentially within GBM CSCs [1]. This results in a 3- to 15-fold selectivity window for GBM CSCs over non-cancerous cells [1]. In contrast, direct RIPK2 kinase inhibitors like GSK583 (IC50 = 5 nM) potently inhibit RIPK2 enzymatic activity but do not recapitulate the complex modulation of RIPK2 scaffolding functions—specifically the simultaneous reduction of prosurvival RIPK2/TAK1 complexes and promotion of proapoptotic RIPK2/caspase 1 complexes . Furthermore, standard-of-care agents like temozolomide require micromolar concentrations to affect GBM CSCs and are compromised by MGMT-mediated resistance [2]. These mechanistic distinctions translate to quantitative differences in potency, selectivity, and in vivo efficacy that preclude simple interchange with other RIPK2-targeting or GBM-apoptosis-inducing compounds.

cRIPGBM Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


cRIPGBM Demonstrates 3.2-Fold Higher Potency Than Prodrug RIPGBM in GBM-1 Cancer Stem Cells

cRIPGBM (EC50 = 68 nM) exhibits a 3.2-fold increase in potency relative to its prodrug RIPGBM (EC50 = 220 nM) in GBM-1 glioblastoma cancer stem cells [1]. This potency enhancement is a direct consequence of the intramolecular cyclization that occurs selectively within GBM CSCs, generating the active proapoptotic species [1].

Glioblastoma Cancer Stem Cells Apoptosis

cRIPGBM Achieves 3- to 15-Fold Selectivity for GBM CSCs Over Non-Cancerous Cells

cRIPGBM exhibits a significant selectivity window: EC50 values are 63–290 nM in GBM CSCs (GBM-1, GBM-5, GBM-39), compared to 190 nM in human neural progenitor cells (NPCs), 710 nM in primary human astrocytes, and 960 nM in primary human lung fibroblasts . This translates to a 3-fold selectivity for GBM-1 CSCs over NPCs and a >15-fold selectivity over lung fibroblasts . In contrast, the prodrug RIPGBM shows a narrower selectivity margin (GBM-1 EC50 = 220 nM vs. NPC EC50 = 1.7 µM, a 7.7-fold window) .

Selectivity Therapeutic Window Cancer Stem Cells

cRIPGBM's Molecular Switch Mechanism Differentiates from ATP-Competitive RIPK2 Kinase Inhibitors

cRIPGBM binds RIPK2 (Kd = 2.3 µM) and functions as a molecular switch that reduces RIPK2/TAK1 prosurvival complex formation while increasing RIPK2/caspase 1 proapoptotic complex formation [1]. In contrast, ATP-competitive RIPK2 kinase inhibitors like GSK583 (IC50 = 5 nM) potently inhibit RIPK2 kinase activity but do not recapitulate this dual scaffolding modulation . cRIPGBM treatment (250 nM) in GBM-1 CSCs reduces RIPK2-TAK1 co-immunoprecipitation by approximately 50% while increasing RIPK2-caspase 1 co-immunoprecipitation by approximately 3-fold relative to vehicle control [1].

Mechanism of Action RIPK2 Apoptosis

cRIPGBM Demonstrates Oral Bioavailability and In Vivo Antitumor Efficacy in Orthotopic GBM Xenograft Models

cRIPGBM chloride (50 mg/kg, p.o., twice daily for 5 weeks) significantly suppresses tumor growth in an orthotopic intracranial patient-derived GBM CSC xenograft mouse model [1]. Tumor signal reduction was monitored by fluorescence tomography [1]. While direct in vivo comparator data for RIPGBM or other RIPK2 inhibitors in the same GBM CSC model are not available in the primary literature, cRIPGBM's oral efficacy contrasts with the requirement for intracranial delivery or high systemic dosing often observed with other GBM-targeting agents. Temozolomide, the standard of care, demonstrates EC50 values of 3.0–7.5 µM in GBM cell lines [2], compared to cRIPGBM's 63–290 nM range in CSCs.

In Vivo Efficacy Oral Bioavailability Xenograft

cRIPGBM's Cell Type-Selective Activation Confers Unique Specificity Over Prodrug RIPGBM

cRIPGBM is generated from RIPGBM through a cell type-selective metabolic redox conversion that occurs preferentially in GBM CSCs but not in primary human lung fibroblasts (HLFs) [1]. This intrinsic selectivity mechanism is unique among RIPK2-targeting compounds. While prodrug strategies are common, the redox-dependent cyclization that produces cRIPGBM is driven by the elevated oxidative state characteristic of GBM CSCs, providing a built-in targeting advantage not present in direct RIPK2 inhibitors like GSK583 or other apoptosis inducers .

Cell Type Selectivity Prodrug Activation GBM CSCs

cRIPGBM Optimal Research and Procurement Application Scenarios


In Vitro Apoptosis Studies in Patient-Derived GBM Cancer Stem Cells

cRIPGBM is optimally employed for in vitro apoptosis assays in GBM CSC cultures where cell type-selective, RIPK2-mediated cell death is the primary endpoint. Its EC50 of 68 nM in GBM-1 cells and 63–290 nM across multiple patient-derived lines [1] enables robust apoptosis induction at sub-micromolar concentrations, with the added benefit of a >3-fold selectivity window over non-cancerous neural progenitor cells [1]. This makes cRIPGBM the preferred tool compound over the prodrug RIPGBM (EC50 = 220 nM) [1] for experiments requiring direct, rapid-onset apoptosis in CSCs.

Investigating RIPK2 Scaffolding Functions in GBM CSCs

For studies examining the non-kinase scaffolding roles of RIPK2 in GBM CSCs, cRIPGBM is uniquely suited due to its molecular switch mechanism. At 250 nM, cRIPGBM reduces RIPK2/TAK1 prosurvival complexes and increases RIPK2/caspase 1 proapoptotic complexes [1], an activity not recapitulated by ATP-competitive RIPK2 kinase inhibitors like GSK583 . Procurement of cRIPGBM is therefore essential for experiments designed to dissect RIPK2's dual scaffolding functions, as alternative RIPK2 inhibitors will not modulate these protein-protein interactions.

In Vivo Orthotopic GBM Xenograft Efficacy Studies

cRIPGBM chloride is the formulation of choice for in vivo studies requiring oral administration in orthotopic intracranial GBM CSC xenograft models. Demonstrated efficacy at 50 mg/kg p.o. BID for 5 weeks [1] validates its utility in translational preclinical studies. While the prodrug RIPGBM is also brain-penetrant , cRIPGBM's superior in vitro potency (3.2-fold over RIPGBM) [2] and established in vivo activity make it the preferred active species for efficacy experiments, particularly when direct comparison to prodrug metabolism is not the study objective.

Cell Type-Selective Apoptosis Mechanistic Studies

cRIPGBM is ideally suited for experiments investigating the role of redox state in drug selectivity. Its formation from RIPGBM occurs selectively in GBM CSCs with minimal conversion in normal fibroblasts [1], providing a built-in control for studying cell type-dependent drug activation. Researchers should procure both cRIPGBM and RIPGBM to establish comparative dose-response curves, as the difference in EC50 values (68 nM vs. 220 nM in GBM-1) [1] quantifies the contribution of cell-selective activation to overall potency.

Quote Request

Request a Quote for cRIPGBM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.